An In-depth Technical Guide to 2,5-Dimethyl-1H-imidazole-4-carbaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,5-Dimethyl-1H-imidazole-4-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Imidazole Building Block
2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a heterocyclic aldehyde that has garnered attention in the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its rigid imidazole core, substituted with reactive methyl and formyl groups, makes it a valuable scaffold for the construction of more complex molecules with diverse biological activities. The imidazole moiety itself is a ubiquitous feature in numerous biologically active compounds, including the essential amino acid histidine, and many approved drugs, owing to its ability to participate in hydrogen bonding and coordinate with metal ions. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the known applications of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde, offering a technical resource for researchers leveraging this compound in their work.
Physicochemical Properties: A Quantitative Overview
2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a solid at room temperature with a melting point in the range of 159-161 °C[1][2]. Its molecular structure and key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂O | [2][3] |
| Molecular Weight | 124.14 g/mol | [2][3] |
| CAS Number | 68282-52-0 | [2][3] |
| Melting Point | 159-161 °C | [1][2] |
| Boiling Point (Predicted) | 365.4 ± 22.0 °C | [2] |
| Density (Predicted) | 1.180 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 12.04 ± 0.10 | [2] |
| Appearance | Solid | [3] |
| InChI | InChI=1S/C6H8N2O/c1-4-6(3-9)8-5(2)7-4/h3H,1-2H3,(H,7,8) | [3] |
| InChI Key | MFFWADYNIVRMMM-UHFFFAOYSA-N | [3] |
Synthesis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde: The Vilsmeier-Haack Approach
The most common and efficient method for the synthesis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is the Vilsmeier-Haack formylation of the corresponding 2,5-dimethyl-1H-imidazole precursor. This reaction introduces a formyl group onto the electron-rich imidazole ring.
Underlying Principles of the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is a chloroiminium salt formed from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃)[4][5][6][7]. This reagent acts as a mild electrophile that attacks electron-rich aromatic and heteroaromatic compounds[5][6][7]. The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde[6][7]. For imidazoles, the formylation generally occurs at the C4 or C5 position, which is electronically favored for electrophilic substitution.
graph Vilsmeier_Haack_Mechanism {
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node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
DMF [label="N,N-Dimethylformamide (DMF)"];
POCl3 [label="Phosphorus Oxychloride (POCl₃)"];
Vilsmeier_Reagent [label="Vilsmeier Reagent\n(Chloroiminium ion)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Imidazole [label="2,5-Dimethyl-1H-imidazole"];
Intermediate [label="Iminium Salt Intermediate"];
Product [label="2,5-Dimethyl-1H-imidazole-4-carbaldehyde"];
Hydrolysis [label="Hydrolysis (H₂O)"];
DMF -> Vilsmeier_Reagent [label="+ POCl₃"];
Imidazole -> Intermediate [label="+ Vilsmeier Reagent\n(Electrophilic Attack)"];
Intermediate -> Product [label="+ H₂O (Hydrolysis)"];
}
Caption: Key reaction pathways of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde.
Applications in Drug Discovery and Medicinal Chemistry
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of drugs with diverse therapeutic applications. 2,5-Dimethyl-1H-imidazole-4-carbaldehyde serves as a versatile starting material for the synthesis of novel imidazole-containing compounds with potential therapeutic value.
Derivatives of imidazole-4-carbaldehydes are used in the preparation of compounds for the treatment of various diseases, including cancer and infectious diseases[5]. For example, they are precursors to C17,20-lyase inhibitors for androgen-dependent prostate cancer and have been used in the synthesis of antimalarial drugs[8].
The aldehyde functionality provides a convenient handle for introducing a variety of substituents and building complex molecular architectures. This allows for the systematic exploration of the structure-activity relationship (SAR) of novel imidazole-based compounds. For instance, the synthesis of thiosemicarbazones from imidazole-5-carbaldehydes has led to compounds with high inhibitory activity against M. tuberculosis strains[9]. While specific examples directly originating from 2,5-Dimethyl-1H-imidazole-4-carbaldehyde are not extensively documented in publicly available literature, the synthetic utility of the closely related 4-methyl-5-imidazole carbaldehyde derivatives in creating biologically active benzoxazoles, benzothiazoles, and benzoimidazoles highlights the potential of this class of compounds[10].
Caption: Role of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde in a typical drug discovery workflow.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. It is a solid, and inhalation of dust should be avoided. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its functional groups provide a facile entry into a wide range of more complex imidazole derivatives. While specific therapeutic applications of its direct derivatives are an area of ongoing research, the established importance of the imidazole scaffold in drug discovery underscores the potential of this compound as a key starting material for the development of novel therapeutic agents. This guide serves as a foundational technical resource for scientists and researchers looking to explore the chemical utility of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde.
References
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. 1H-Imidazole-4-carbaldehyde | 3034-50-2 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
